

Comparative NMR Characterization of 4-Bromo-2-chloro-5-fluoroaniline Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-fluoroaniline

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-bromo-2-chloro-5-fluoroaniline** and its derivatives. Due to the limited public availability of specific NMR data for **4-bromo-2-chloro-5-fluoroaniline**, this guide utilizes data from the closely related compound 4-bromo-2-chloroaniline and other halogenated anilines to provide a framework for characterization. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and purity assessment of these compounds.

Data Presentation: NMR Spectral Data Comparison

The following table summarizes the ^1H and ^{13}C NMR chemical shift data for 4-bromo-2-chloroaniline and a selection of other substituted anilines for comparative purposes. The data is presented to highlight the influence of substituent patterns on the NMR spectra.

Compound	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
4-Bromo-2-chloroaniline	CDCl ₃	7.37 (d, J = 2.2 Hz, 1H), 7.15 (dd, J = 8.5, 2.2 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 4.02 (br s, 2H)	142.1, 131.6, 130.5, 119.9, 116.8, 109.3	[1]
4-Bromo-2-chloroaniline	CDCl ₃	7.39 (d, J = 2 Hz, 1H), 7.17 (d, J = 9 Hz, 1H), 6.66 (d, J = 9 Hz, 1H), 4.05 (s, 2H)	142.1, 131.6, 130.5, 119.9, 116.9, 109.3	[1]
Aniline	CDCl ₃	7.28 (t, J = 7.3 Hz, 2H), 6.89 (t, J = 7.3 Hz, 1H), 6.77 (d, J = 8 Hz, 2H), 3.68 (s, 2H)	146.59, 129.43, 118.76, 115.24	[2]
4-Fluoroaniline	CDCl ₃	6.89 (t, J = 8.0 Hz, 2H), 6.62 (dd, J = 8.6, 4.5 Hz, 2H), 3.60 (s, 2H)	156.38 (d, J = 235.2 Hz), 142.57 (d, J = 2.0 Hz), 116.10 (d, J = 7.6 Hz), 115.69 (d, J = 22.4 Hz)	[2]
4-Chloroaniline	CDCl ₃	7.12 (d, J = 8.5 Hz, 2H), 6.63 (d, J = 8.4 Hz, 2H), 3.68 (s, 2H)	144.95, 129.13, 123.16, 116.25	[2]
4-Bromoaniline	CDCl ₃	7.26 (d, J = 8.7 Hz, 2H), 6.59 (d, J = 8.7 Hz, 2H), 3.69 (s, 2H)	145.41, 132.02, 116.72, 110.22	[2]

Experimental Protocols

A standardized protocol for the NMR analysis of halogenated aniline derivatives is crucial for obtaining reproducible and comparable data.[3]

Sample Preparation:

- Weigh 5-10 mg of the aniline derivative.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) directly in an NMR tube.

Instrumentation:

- A standard 400 MHz or 500 MHz NMR spectrometer is typically used.

^1H NMR Spectroscopy:

- Spectral Width: 10-15 ppm.
- Acquisition: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

^{13}C NMR Spectroscopy:

- Spectral Width: 200-250 ppm.
- Decoupling: Proton decoupling is generally employed to simplify the spectrum.

^{19}F NMR Spectroscopy (for fluorinated derivatives):

- Spectral Width: An appropriate spectral width should be chosen based on the expected chemical shifts of the fluorine nuclei.

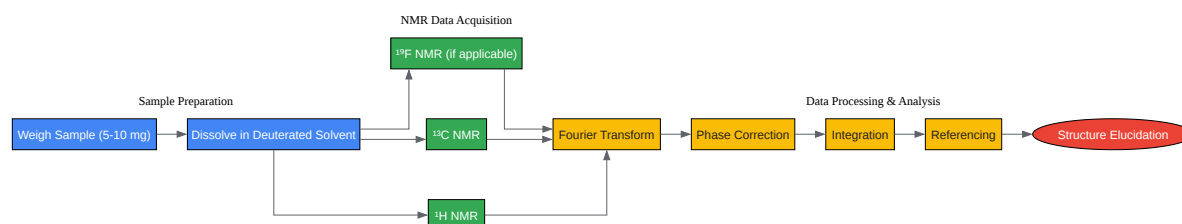
Data Processing:

- Apply a Fourier transform to the raw free induction decay (FID) data.
- Perform phase correction on the resulting spectrum.

- Integrate the signals to determine the relative ratios of protons.
- Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to the characterization of these compounds.



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Caption: Experimental workflow for NMR characterization.

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